molecular formula C10H6F4O3 B13596729 3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid

3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid

Cat. No.: B13596729
M. Wt: 250.15 g/mol
InChI Key: LBDXQSOSQNTKQL-UHFFFAOYSA-N
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Description

3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid is an organic compound that features a trifluoromethyl group and a fluoro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often require the presence of a suitable catalyst and specific reagents to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of advanced materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of 3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act on peroxisome proliferator-activated receptors, influencing lipid metabolism and energy homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid is unique due to the combination of its trifluoromethyl and fluoro substituents along with the oxopropanoic acid moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H6F4O3

Molecular Weight

250.15 g/mol

IUPAC Name

3-[2-fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid

InChI

InChI=1S/C10H6F4O3/c11-7-4-6(10(12,13)14)2-1-5(7)3-8(15)9(16)17/h1-2,4H,3H2,(H,16,17)

InChI Key

LBDXQSOSQNTKQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)CC(=O)C(=O)O

Origin of Product

United States

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